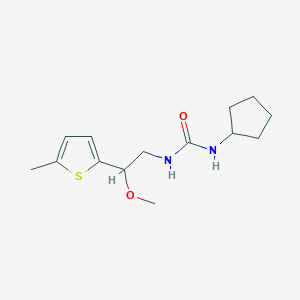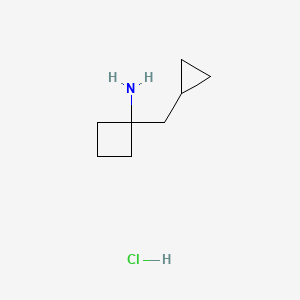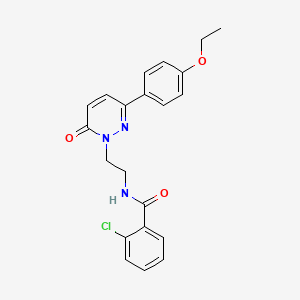
1-Cyclopentyl-3-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Cyclopentyl-3-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)urea is a useful research compound. Its molecular formula is C14H22N2O2S and its molecular weight is 282.4. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research in chemical synthesis often focuses on creating compounds with potential therapeutic activities or unique chemical properties. For example, a study by Liang et al. (2020) discusses the synthesis of a deuterium-labeled compound for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analyses, highlighting a methodological approach that could be relevant for synthesizing and analyzing compounds like "1-Cyclopentyl-3-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)urea" (Liang, Wang, Yan, & Wang, 2020).
Chemical Reactions and Properties
The Biginelli reaction is a prominent method in heterocyclic chemistry for synthesizing highly functionalized compounds, as demonstrated by Gonçalves et al. (2019). This technique could potentially be applied to synthesize derivatives of the compound , providing a pathway to explore its chemical properties and reactions (Gonçalves, de Azambuja, Davi, Gonçalves, Kagami, Neves, Silveira, Canto, & Eifler-Lima, 2019).
Applications in Molecular Devices
The self-assembly of molecular devices is an area of research that explores the potential of organic compounds in developing new technologies. A study by Lock et al. (2004) on the cyclodextrin complexation of a stilbene compound and its application in molecular devices provides an example of how organic compounds can be utilized in innovative ways. Similar research could explore the utility of "this compound" in the development of novel molecular devices (Lock, May, Clements, Lincoln, & Easton, 2004).
Properties
IUPAC Name |
1-cyclopentyl-3-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-10-7-8-13(19-10)12(18-2)9-15-14(17)16-11-5-3-4-6-11/h7-8,11-12H,3-6,9H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQZNRARIHFGIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)NC2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2806284.png)


![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-methyl-3-nitrophenyl)amino)formamide](/img/structure/B2806288.png)

![(2,4-Dimethylthiazol-5-yl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2806290.png)
![2-[3-(3-Fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2806291.png)



![1-(4-Chlorophenyl)-2-[(4-methylbenzyl)amino]-1-phenyl-1-ethanol](/img/structure/B2806298.png)


